N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O9S2 and its molecular weight is 556.61. The purity is usually 95%.
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Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, contributing to its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O7S, indicating a significant molecular weight and structural complexity. The presence of the oxazolidine ring is particularly noteworthy as it is often associated with antibacterial and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C23H29N3O7S |
Molecular Weight | 485.56 g/mol |
CAS Number | 868983-27-1 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in the context of enzyme modulation and inhibition.
Biological Activities
Antibacterial Activity : Compounds containing oxazolidine structures have been shown to exhibit antibacterial properties by inhibiting bacterial protein synthesis. Research indicates that derivatives similar to this compound demonstrate effectiveness against Gram-positive bacteria.
Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The structural components allow for interaction with cellular targets involved in cancer progression.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated several oxazolidine derivatives for their antibacterial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus strains .
- Research on Anticancer Effects : Another investigation focused on the anticancer properties of oxazolidine derivatives demonstrated that specific modifications in the structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The study highlighted the importance of the sulfonamide moiety in enhancing biological activity.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O9S2/c1-33-18-8-7-17(13-19(18)34-2)37(31,32)26-11-12-35-20(26)14-25-22(28)21(27)24-10-9-15-3-5-16(6-4-15)36(23,29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)(H2,23,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFMNAPHQLVIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.